molecular formula C8H12N2O2 B3230802 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one CAS No. 1311254-49-5

9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one

Cat. No.: B3230802
CAS No.: 1311254-49-5
M. Wt: 168.19 g/mol
InChI Key: BHXBHAMENVSCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one is a sophisticated chiral diazaspiro scaffold designed for research and development in medicinal chemistry. This compound is of significant interest for constructing novel small-molecule inhibitors, particularly in the field of oncology. The diazaspiro[3.5]nonane structural motif is a recognized and valuable framework in drug discovery. Its three-dimensional rigidity and ability to present functional groups in defined spatial orientations make it an excellent bioisostere for piperazine and other saturated ring systems. Recent research highlights the critical role of similar 2,7-diazaspiro[3.5]nonane derivatives in the development of covalent inhibitors targeting the KRAS G12C mutant protein, a key driver in many solid tumors . Inhibitors based on this core structure have demonstrated potent activity in cell-free assays, favorable metabolic stability, and promising in vivo anti-tumor efficacy . Beyond oncology, diazaspiro compounds are also being investigated as inhibitors of protein-protein interactions (PPIs) and Rho-associated protein kinase (ROCK) inhibitors for cardiovascular and fibrotic diseases , underscoring the broad utility of this chemotype. This product is intended for research purposes as a key intermediate to accelerate the synthesis of potential therapeutic agents. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-8(3-2-4-8)6(11)7(12)10-9-5/h6,11H,2-4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXBHAMENVSCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(C12CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209105
Record name 6,7-Diazaspiro[3.5]non-5-en-8-one, 9-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-49-5
Record name 6,7-Diazaspiro[3.5]non-5-en-8-one, 9-hydroxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Diazaspiro[3.5]non-5-en-8-one, 9-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one has several scientific research applications:

Mechanism of Action

The mechanism by which 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group and spiro structure play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Comparison

The compound shares its spiro[3.5] core with several analogs but differs in substituents and functional groups. Key structural analogs include:

Compound Name Core Structure Substituents/Functional Groups Applications/Notes Reference
9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one 6,7-diazaspiro[3.5]non-5-EN 5-methyl, 9-hydroxy, 8-oxo Potential drug scaffold (inferred) N/A
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxylic acid 5,6-diazaspiro[3.5]non-8-ene Difluorophenyl, carboxylic acid ester, 7-oxo Pharmaceutical synthesis (patent)
7-Methyl-7-azaspiro[3.5]nonan-2-ol 7-azaspiro[3.5]nonane 7-methyl, 2-hydroxy Commercial drug discovery intermediate
2-oxa-5,8-diaza-spiro[3.5]nonane diHCl 2-oxa-5,8-diazaspiro[3.5]nonane Oxa, diaza, HCl salt Catalysis or ligand development

Key Observations :

  • Substituent Diversity : The target compound lacks the extended aromatic or halogenated substituents seen in patented analogs (e.g., difluorophenyl in ), which are often added to enhance binding affinity or metabolic stability.
  • Functional Group Impact: The hydroxyl and oxo groups in the target compound may improve solubility compared to purely hydrocarbon analogs like 7-methyl-7-azaspiro[3.5]nonan-2-ol .

Pharmacological and Industrial Relevance

  • Pharmaceutical Applications: Diazaspiro compounds are frequently used as ghrelin receptor antagonists (e.g., 2,7-diazaspiro[3.5]nonane derivatives in ) or kinase inhibitors. The target compound’s hydroxyl group may facilitate hydrogen bonding in target binding.
  • Catalytic and Material Science: Spiro frameworks with oxa/aza substitutions (e.g., 2-oxa-5,8-diazaspiro[3.5]nonane) show utility in catalysis or as ligands for metal complexes .

Research Findings and Gaps

  • Patented Derivatives : The compound in demonstrates the feasibility of introducing bulky substituents (e.g., trifluoromethylpyridinyl groups) onto the spiro core, suggesting routes for optimizing the target compound’s bioactivity.
  • Characterization Methods : Analogous compounds are characterized via FT-IR, NMR, and X-ray crystallography , which could be applied to the target compound.
  • Data Gaps: No direct solubility, stability, or bioactivity data for the target compound are available in the provided evidence. Further studies are needed to evaluate its pharmacokinetic profile.

Biological Activity

9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one is a heterocyclic compound characterized by its unique spiro structure and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a biochemical probe.

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of 168.19 g/mol. The compound features a hydroxy group, which is crucial for its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The spiro structure and the presence of the hydroxy group enhance its binding affinity to various molecular targets, influencing pathways such as signal transduction and metabolic processes.

Biological Activity Studies

Recent studies have explored the compound's efficacy as an inhibitor in various biological contexts:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties, particularly against KRAS G12C mutations, which are prevalent in several cancers. These derivatives have shown favorable metabolic stability and covalent binding capabilities, making them promising candidates for cancer therapy .
  • Enzyme Interaction : The compound's unique structure allows it to act as a biochemical probe for studying enzyme interactions. Its hydroxy group can participate in hydrogen bonding, facilitating interactions with active sites of enzymes .

Case Studies

Several case studies have documented the biological effects and mechanisms of action for related compounds:

Study Focus Findings
OECD Report (2024)Integrated Approaches for TestingDemonstrated chronic toxicity and carcinogenicity assessments using similar diazaspiro compounds .
ResearchGate Study (2022)Antitumor ActivityIdentified covalent inhibitors derived from diazaspiro structures with significant effects on tumor growth .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound Structural Features Biological Activity
5-Methyl-6,7-diazaspiro[3.5]non-5-enLacks hydroxy groupReduced reactivity and binding affinity
9-Hydroxy-6,7-diazaspiro[3.5]non-enSimilar but without methyl groupDifferent reactivity profile

The presence of both the hydroxy and methyl groups in 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en enhances its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one, given its spirocyclic and heterocyclic complexity?

  • Answer : Synthesis typically involves multi-step strategies, including:

  • Spirocyclic ring formation : Intramolecular cyclization of precursors containing diaza and carbonyl groups under basic conditions (e.g., NaH in DMF) .
  • Protection/deprotection strategies : Use of tert-butyl carbamates (Boc groups) to stabilize reactive amines during synthesis, as seen in structurally related diazaspiro compounds .
  • Coupling reactions : Amide bond formation via reagents like HATU or DCC, as demonstrated in the synthesis of analogous carboxamide derivatives .
    • Key challenges : Low yields due to steric hindrance in spiro systems; purification via column chromatography or recrystallization is critical .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and spiro conformation?

  • Answer :

  • X-ray crystallography : The gold standard for confirming spirocyclic geometry and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement, though challenges arise with disordered atoms in flexible spiro systems .
  • Spectroscopic methods :
  • NMR : 13C^{13}\text{C} NMR distinguishes spiro carbons (e.g., ~100–120 ppm for quaternary spiro atoms) .
  • IR : Confirms hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) groups .

Q. What are the standard protocols for characterizing physicochemical properties such as solubility and stability?

  • Answer :

  • Solubility : Test in polar (DMSO, water) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or HPLC .
  • Stability : Accelerated degradation studies under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) with LC-MS monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between similar diazaspiro compounds?

  • Answer :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects using analogs (e.g., methyl vs. trifluoromethyl groups) .
  • Example : A study on ghrelin receptor antagonists found that spiro ring size (e.g., [3.5] vs. [3.4]) significantly modulates binding affinity .
  • Statistical tools : Multivariate regression to isolate variables (e.g., logP, steric bulk) influencing activity discrepancies .

Q. What advanced computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., metabolic cytochrome P450 isoforms) .
  • MD simulations : Assess conformational stability of the spiro system in aqueous vs. lipid bilayer environments (GROMACS/AMBER) .
  • QSPR models : Predict ADMET properties using descriptors like polar surface area and H-bond donors .

Q. How can researchers optimize synthetic routes for high-purity batches suitable for in vivo studies?

  • Answer :

  • Flow chemistry : Continuous reactors minimize side reactions in diazaspiro syntheses, as reported for related compounds .
  • Quality control :
  • HPLC-MS : Purity >98% with C18 columns (acetonitrile/water gradients) .
  • Chiral chromatography : Resolve enantiomers using amylose-based columns if stereocenters are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one
Reactant of Route 2
9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.